5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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Overview
Description
5-[(2-fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid is a dibenzothiazepine.
Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of new compounds with potential for significant pharmacological interest. For instance, novel benzodiazepine-containing gamma-secretase inhibitors have been designed for potential use in Alzheimer's disease, incorporating substituted hydrocinnamide C-3 side chain, showing highly potent compounds for therapeutic applications (Churcher et al., 2003).
Anticonvulsant Activity
Compounds derived from the base chemical structure have been tested for anticonvulsant activity, showing excellent results in comparison to standard drugs like diazepam. This highlights the compound's potential in developing new anticonvulsant therapies (Narayana et al., 2006).
Antimicrobial and Antifungal Activity
Derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. This research pathway opens opportunities for the development of new antimicrobial and antifungal agents (Kumar et al., 2013).
Anti-Proliferative Activity
Further advancements in the chemical synthesis of derivatives have led to the evaluation of anti-proliferative activities, particularly against human cancer cell lines. Some compounds have shown significant synergistic antitumor properties, indicating potential pharmaceutical applications for cancer therapy (Wu et al., 2017).
Molecular Docking and Biological Evaluation
The compound and its derivatives have also been subject to molecular docking and biological evaluation studies, aiming to understand their mechanism of action and enhance their pharmacological profile for various therapeutic applications, including anti-inflammatory and cytotoxic activities (Thakral et al., 2022).
Properties
Molecular Formula |
C21H14FNO4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C21H14FNO4S/c22-16-7-3-1-5-14(16)12-23-17-11-13(21(25)26)9-10-19(17)28(27)18-8-4-2-6-15(18)20(23)24/h1-11H,12H2,(H,25,26) |
InChI Key |
PLLOPZCELZQFPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)C(=O)O)S(=O)C4=CC=CC=C4C2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)C(=O)O)S(=O)C4=CC=CC=C4C2=O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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